6-Metoxi-1,2,3,4-tetrahidronaf talen-1-ol

Descripción general

Descripción

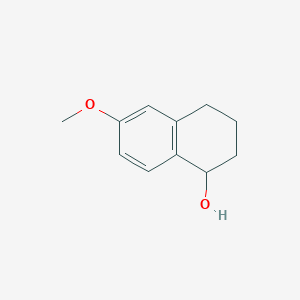

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring system .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

- Reactivity Studies : Researchers have explored its reactivity in various chemical transformations, providing insights into its potential utility in organic synthesis .

Biology

- Biological Activities : Investigations into the biological activities of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have revealed potential antimicrobial and antioxidant properties. Studies have shown that it may exhibit significant radical scavenging activity due to the presence of electron-donating substituents .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. Its structural characteristics allow for the design of novel pharmaceuticals targeting various diseases. For instance, it has been evaluated as a candidate for metabolic disorder treatments due to its interaction with specific molecular pathways .

Antioxidant Activity

Research has demonstrated that 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol possesses significant antioxidant activity. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that compounds with similar structures exhibited comparable or superior antioxidant properties compared to standard references like ascorbic acid .

Structural Analysis

A comprehensive vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene was conducted using FT-IR and Raman spectroscopy. The findings provided novel insights into its conformational stability and molecular interactions . Computational studies using B3LYP methods further elucidated its electronic properties and potential reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 6-Methoxy-1-tetralone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents to ensure high yield and purity .

Types of Reactions:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Mecanismo De Acción

Comparación Con Compuestos Similares

- 6-Methoxy-1-tetralone

- 6-Methoxy-1-naphthaldehyde

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

Overview

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 16821-32-2 |

| IUPAC Name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

The biological activity of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

- Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .

- Antimicrobial Efficacy : In a laboratory setting, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol better, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)-6-hydroxy-naphthalene | Lacks methoxy group | Lower solubility; reduced biological activity |

| 6-Methoxy-naphthalene | No hydroxyl group | Primarily used in chemical synthesis; limited bioactivity |

| 6-Methoxy-tetralone | Ketone instead of alcohol | Exhibits different reactivity; less focus on bioactivity |

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJZMUJOFGIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.